molecular formula C16H25NO6S2 B3145743 (2-pyridyldithio)-PEG4 acid CAS No. 581065-93-2

(2-pyridyldithio)-PEG4 acid

Cat. No.: B3145743
CAS No.: 581065-93-2
M. Wt: 391.5 g/mol
InChI Key: YOJQJVOLXIGESQ-UHFFFAOYSA-N
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Description

“(2-pyridyldithio)-PEG4 acid” is a chemical compound used in bioconjugation reactions and organic synthesis . It is a derivative of polyethylene glycol (PEG), a biocompatible polymer that is widely used . This compound is a cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

“this compound” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The linker plays a crucial role in the ADC as it connects the antibody to the cytotoxin .


Chemical Reactions Analysis

“this compound” is involved in the formation of antibody-drug conjugates (ADCs). It acts as a linker that connects the antibody to the cytotoxin . The exact chemical reactions involving this compound are not specified in the search results.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 391.5 g/mol . It appears as a viscous liquid that is colorless to light yellow . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Functionalization

  • (Ishii et al., 2005) detailed a method for synthesizing a well-defined poly(ethylene glycol) (PEG) with a 2-pyridyldithio end group and a carboxyl group. This compound was prepared by chemically modifying α-allyl-ω-carboxyl PEG.
  • (Akiyama et al., 2004) discussed the synthesis of a new heterotelechelic PEG, containing benzaldehyde and 2-pyridyldithio endgroups, showing potential for conjugating various ligands.

Biomedical and Pharmaceutical Applications

  • (Berthold et al., 2010) explored the use of a similar compound, N-succinimidyl-3-(2-pyridyldithio)propionate, for modifying polyethylenimine for improved cellular delivery and antisense activity of peptide nucleic acid.
  • (Pu et al., 2010) reported on a molecular brush-based cellular probe, where a red-fluorescent conjugated polyelectrolyte grafted with dense PEG chains was modified for targeted fluorescence cell imaging.

Chemical and Environmental Applications

  • (Raghu et al., 2013) utilized polyethylene glycol as a reaction medium for synthesizing pyridylmethyl-3-hydroxy-2-oxindole derivatives, highlighting PEG's versatility in catalyzing chemical reactions.
  • (Smith et al., 2005) described using poly(ethyleneglycol) as a benign reaction medium in synthesizing 4′-pyridyl terpyridines, showcasing an eco-friendly approach in chemical synthesis.

Nanotechnology and Material Science

  • (Massoumi et al., 2019) demonstrated the development of nanofibrous scaffolds for tissue engineering, incorporating poly(ethylene glycol)-modified polypyrrole and poly(ε-caprolactone).
  • (Jo et al., 2000) synthesized PEG-tethered poly(propylene fumarate) and modified it with GRGD peptide, contributing to advanced material development in biomedical applications.

Mechanism of Action

Target of Action

The primary targets of (2-pyridyldithio)-PEG4 acid are proteins and DNA molecules, specifically the amino groups of cysteines and lysines of membrane proteins , and the thiol groups of biomolecules . These targets play crucial roles in various biological processes, including cellular signaling and DNA-protein interactions .

Mode of Action

This compound, also known as SPDP, is a heterobifunctional crosslinker with amine and sulfhydryl reactivity . It forms amine-to-amine or amine-to-sulfhydryl crosslinks among molecules, producing disulfide-containing linkages . The amine-reactive portion of SPDP is the N-hydroxysuccinimide (NHS) ester, which reacts most commonly in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 . The sulfhydryl-reactive portion of SPDP is the 2-pyridyldithio group, which reacts optimally with sulfhydryls between pH 7 and 8 . The reaction results in displacement of a pyridine-2-thione group .

Biochemical Pathways

The compound affects the DNA mismatch repair (MMR) pathway in Escherichia coli . It enables the crosslinking of MutS, a sensor protein of the MMR pathway, via the protein’s cysteine . This crosslinking is achieved through DNA that harbors a 2′-deoxy-2′-[3-(2-pyridyldithio)propionamide] group as part of a nucleoside at a given position .

Pharmacokinetics

Sulfo-NHS-ester reagents, like Sulfo-LC-SPDP, are water-soluble and can be added directly to aqueous reaction mixtures .

Result of Action

The compound’s action results in the formation of crosslinks between proteins and DNA, which can be cleaved later with reducing agents such as dithiothreitol (DTT) . This crosslinking can affect the performance of DNA-binding proteins . For instance, the MutS-DNA conjugate obtained by thiol-disulfide exchange with this compound remains functionally active, as the protein is able to change its conformation and DNA conformation .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of primary amines, thiols, or disulfide reducing reagents . The rate of reaction and degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 . Reaction buffers must be free of thiols and disulfide reducing agents until quenching or reduction of the 2-pyridyl disulfide is desired .

Properties

IUPAC Name

3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJQJVOLXIGESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 140 mg of 15-(2-pyridyldithio)-4,7,10,13-tetraoxapentadecanoic acid tert-butyl ester (13a) in 5 ml of dichloromethane was added 1.0 ml of TFA and 250 μl of Et3SiH. After stirring for 2 hrs, the mixture was diluted with 5 ml of toluene. The mixture was evaporated and then co-evaporated three times with 5 ml of toluene and dried under vacuum to yield of 122 mg (99% yield) of the title compound 14a (FIG. 7). 1H NMR (CDCl3) 13.331 (s, OH), 8.770 (d, 1H, J=5.4 Hz), 8.299 (t, 1H, J=7.7+7.7 Hz), 8.130 (d, 1H, J=8.2 Hz), 7.677 (t, 1H J=6.3+6.4 Hz), 3.703˜3.556 (m, 16H), 3.109 (t, 2H, J=6.4+6.4 Hz), 2.538 (t, 2H, J=6.1+6.1 Hz); 13C NMR 175.900, 157.402, 144.807, 129.114, 124.746, 123.635, 70.452, 70.327, 70.206, 70.184, 69.881, 69.862, 67.229, 66.407, 39.320, 34.866; MS 392.73 (M+H)+, 390.76 (M−H)−.
Name
15-(2-pyridyldithio)-4,7,10,13-tetraoxapentadecanoic acid tert-butyl ester
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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